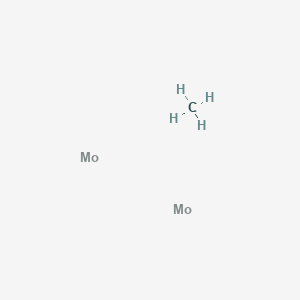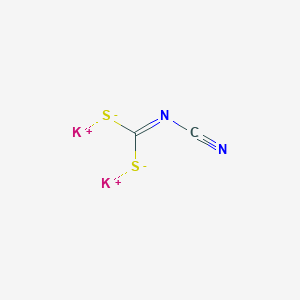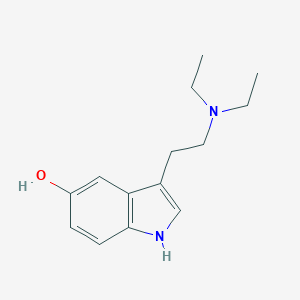
Indole, 3-(2-(diethylamino)ethyl)-5-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole, 3-(2-(diethylamino)ethyl)-5-hydroxy- is a chemical compound that belongs to the class of tryptamines. It is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of indole, 3-(2-(diethylamino)ethyl)-5-hydroxy- is not fully understood. However, it is believed to act on the serotonin system in the brain by binding to serotonin receptors and inhibiting the reuptake of serotonin. This results in increased levels of serotonin in the brain, which is associated with improvements in mood and overall mental health.
Efectos Bioquímicos Y Fisiológicos
Indole, 3-(2-(diethylamino)ethyl)-5-hydroxy- has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties, which can help protect against oxidative stress and damage to cells. Additionally, it has been shown to have neuroprotective effects, which can help protect against damage to the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using indole, 3-(2-(diethylamino)ethyl)-5-hydroxy- in lab experiments is its potential therapeutic properties. It has been shown to have a number of beneficial effects, which make it an attractive compound for further study. However, one of the major limitations of using this compound is its relatively high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are a number of future directions for research on indole, 3-(2-(diethylamino)ethyl)-5-hydroxy-. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the serotonin system in the brain. Finally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Métodos De Síntesis
Indole, 3-(2-(diethylamino)ethyl)-5-hydroxy- can be synthesized using a variety of methods. One of the most common methods involves the reaction between tryptamine and 2-(diethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. Another method involves the reduction of 5-hydroxyindole-3-acetaldehyde using sodium borohydride in the presence of a suitable solvent.
Aplicaciones Científicas De Investigación
Indole, 3-(2-(diethylamino)ethyl)-5-hydroxy- has been the subject of extensive scientific research due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Propiedades
Número CAS |
14009-42-8 |
|---|---|
Nombre del producto |
Indole, 3-(2-(diethylamino)ethyl)-5-hydroxy- |
Fórmula molecular |
C14H20N2O |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
3-[2-(diethylamino)ethyl]-1H-indol-5-ol |
InChI |
InChI=1S/C14H20N2O/c1-3-16(4-2)8-7-11-10-15-14-6-5-12(17)9-13(11)14/h5-6,9-10,15,17H,3-4,7-8H2,1-2H3 |
Clave InChI |
DLKZNHHXBDWTOP-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC1=CNC2=C1C=C(C=C2)O |
SMILES canónico |
CCN(CC)CCC1=CNC2=C1C=C(C=C2)O |
Otros números CAS |
14009-42-8 |
Sinónimos |
3-[2-(Diethylamino)ethyl]-1H-indol-5-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




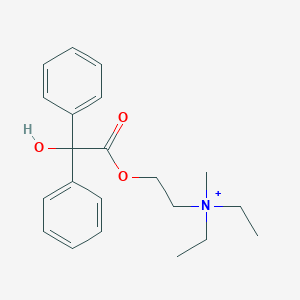
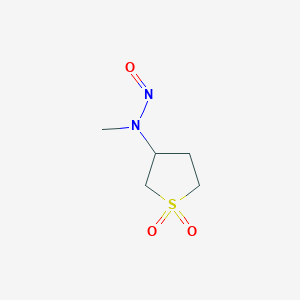
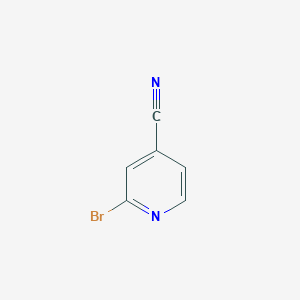
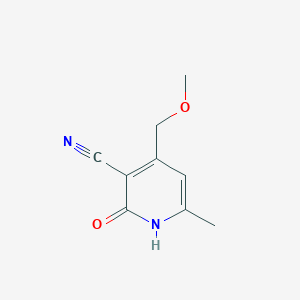
![2-Methylthieno[3,2-b]thiophene](/img/structure/B76589.png)
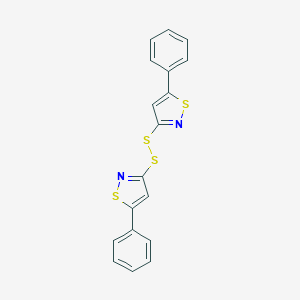
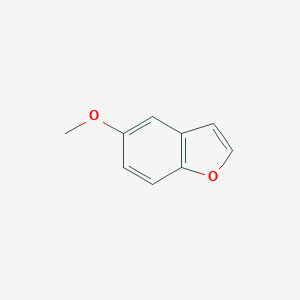
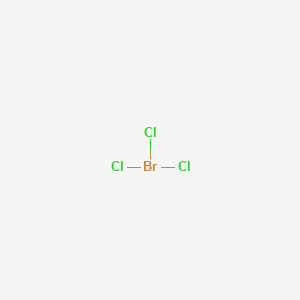
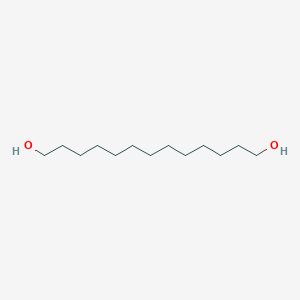
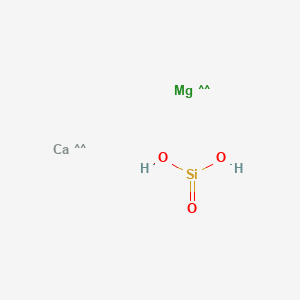
![4-[(Propylamino)sulfonyl]benzoic acid](/img/structure/B76603.png)
